Methyl 13-oxotetradecanoate
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Overview
Description
Methyl 13-oxotetradecanoate, also known as Methyl 13-oxomyristate, is a fatty acid methyl ester that has been the subject of scientific research due to its potential applications in various fields, including the pharmaceutical and cosmetic industries.
Scientific Research Applications
Synthesis and Chemical Properties
Methyl 13-oxotetradecanoate and related compounds have been the subject of various synthesis studies. Notably, Tai et al. (1980) developed a method for preparing optically pure 3-hydroxytetradecanoic acid, highlighting the importance of enantioselective synthesis in this domain (Tai et al., 1980). Similarly, the asymmetric synthesis of monohydroxy tetradecanoic acids and their methyl esters was explored by Hasdemir and Yusufoglu (2004), emphasizing the significance of achieving high enantiomeric purity in these compounds (Hasdemir & Yusufoglu, 2004).
Labeling and Analytical Applications
In the field of lipid research, Sparrow et al. (1983) described the synthesis of tetradecanoic acid enriched with carbon-13 at specific positions, showcasing the utility of isotopic labeling in biochemical studies (Sparrow et al., 1983). Wu Bin-xiu (2008) conducted research on the dissolution of 13-methyl-tetradecanoic acid in capsules, illustrating the application of these compounds in pharmaceutical analysis (Wu Bin-xiu, 2008).
Biological and Medical Research
Methyl 13-oxotetradecanoate has also found applications in biological research. Bryant et al. (1991) investigated the incorporation of 12-methoxydodecanoate into HIV-1 gag polyprotein precursor, highlighting the potential of such compounds in antiviral research (Bryant et al., 1991). Klein et al. (1980) used 13-methyltetradecanoic acid as an indicator of adipose tissue turnover, demonstrating its utility in metabolic studies (Klein et al., 1980).
Industrial Applications
In the context of industrial chemistry, the enantioselective synthesis of Orlistat, a pharmaceutical agent, using methyl 3-oxotetradecanoate was described by Birk et al. (2006), underscoring the relevance of these compounds in large-scale production processes (Birk et al., 2006).
properties
CAS RN |
18993-10-7 |
---|---|
Product Name |
Methyl 13-oxotetradecanoate |
Molecular Formula |
C15H28O3 |
Molecular Weight |
256.38 g/mol |
IUPAC Name |
methyl 13-oxotetradecanoate |
InChI |
InChI=1S/C15H28O3/c1-14(16)12-10-8-6-4-3-5-7-9-11-13-15(17)18-2/h3-13H2,1-2H3 |
InChI Key |
RPMDDORIKABZOA-UHFFFAOYSA-N |
SMILES |
CC(=O)CCCCCCCCCCCC(=O)OC |
Canonical SMILES |
CC(=O)CCCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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